molecular formula C16H16F3NO5 B1437289 Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate CAS No. 886362-59-0

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate

Número de catálogo: B1437289
Número CAS: 886362-59-0
Peso molecular: 359.3 g/mol
Clave InChI: GTJHNHAOCHVEEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazinane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate typically involves multiple steps, starting with the preparation of the oxazinane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

Research indicates that TDO-PhCF3 exhibits significant biological activity, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is linked to cardiovascular diseases, making the compound a candidate for therapeutic applications in managing inflammation and related disorders . The structural features of TDO-PhCF3 may enhance its binding affinity to specific biological targets, warranting further investigation into its pharmacological properties.

Potential Applications

  • Medicinal Chemistry :
    • The trifluoromethyl group is commonly utilized in medicinal chemistry to enhance drug potency. Compounds with this feature often exhibit improved pharmacokinetic properties and metabolic stability .
    • TDO-PhCF3 could be explored as a lead compound for developing new anti-inflammatory or cardiovascular drugs due to its inhibitory effects on Lp-PLA2.
  • Antitumor Activity :
    • Similar compounds within the oxazinanone class have been investigated for their antitumor and antimicrobial properties. The potential of TDO-PhCF3 in this area remains largely unexplored but presents an exciting avenue for future research .
  • Biochemical Research :
    • The compound's ability to interact with biological targets can be studied using various biochemical assays. Techniques such as enzyme inhibition assays can provide insights into its mechanism of action and specificity .

Mecanismo De Acción

The mechanism of action of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and context.

Comparación Con Compuestos Similares

Similar Compounds

  • Tert-butyl 2,6-dioxo-4-(4-methylphenyl)-1,3-oxazinane-3-carboxylate
  • Tert-butyl 2,6-dioxo-4-(4-chlorophenyl)-1,3-oxazinane-3-carboxylate
  • Tert-butyl 2,6-dioxo-4-(4-bromophenyl)-1,3-oxazinane-3-carboxylate

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate distinguishes it from similar compounds. This group imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.

Actividad Biológica

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate is a synthetic organic compound notable for its unique oxazine structure and significant biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H16F3NO5C_{16}H_{16}F_{3}NO_{5} and a molecular weight of approximately 365.29 g/mol. Its structure includes a tert-butyl group, two carbonyl functionalities, and a trifluoromethyl-substituted phenyl ring, which contribute to its chemical properties and biological activities .

Research indicates that this compound acts primarily as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is implicated in various cardiovascular diseases, making the compound a candidate for therapeutic applications in managing inflammation and related disorders.

Binding Affinity

The structural features of the compound enhance its binding affinity to specific biological targets. Studies have shown that the trifluoromethyl group significantly influences its reactivity and biological activity compared to similar compounds. The presence of electron-withdrawing fluorine atoms facilitates stronger interactions with enzyme active sites through hydrogen and halogen bonding .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits substantial inhibitory effects against Lp-PLA2. The compound's IC50 values indicate its potency as an inhibitor:

Target Enzyme IC50 Value (µM)
Lp-PLA25.4

These findings suggest that the compound could be beneficial in reducing inflammatory responses associated with cardiovascular diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique efficacy of this compound:

Compound Name Molecular Formula Unique Features
Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylateC16H18N2O5Contains a methyl group instead of trifluoromethyl
Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateC16H16F2NO5Substituted with a fluorophenyl group
Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateC17H20N2O5Features a methoxy group instead of trifluoromethyl

The trifluoromethyl substitution enhances the compound's reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in various biological contexts:

  • Cardiovascular Health : The inhibition of Lp-PLA2 suggests potential applications in cardiovascular disease management. Clinical studies are warranted to evaluate its effectiveness in human subjects.
  • Anti-inflammatory Properties : Given its mechanism of action as an Lp-PLA2 inhibitor, further research is needed to assess its role in other inflammatory pathways.
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests against cancer cell lines (e.g., MCF-7) indicate moderate activity, suggesting further exploration for anticancer properties.

Propiedades

IUPAC Name

tert-butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO5/c1-15(2,3)25-14(23)20-11(8-12(21)24-13(20)22)9-4-6-10(7-5-9)16(17,18)19/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHNHAOCHVEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661486
Record name tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-59-0
Record name tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.